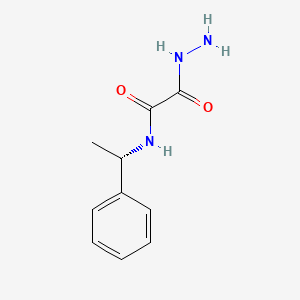

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

Description

BenchChem offers high-quality (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydrazinyl-2-oxo-N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXPGBTUPFWHEF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-25-6 | |

| Record name | 5-(alpha-Phenylethyl)semioxamazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(.ALPHA.-PHENYLETHYL)SEMIOXAMAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWY18IKQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide chemical properties

An In-depth Technical Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

Introduction

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, identified by CAS number 6152-25-6, is a chiral organic compound of significant interest to the fields of medicinal chemistry and asymmetric synthesis.[1][2] Its molecular architecture is distinguished by three key features: a stereochemically defined center derived from (S)-(-)-α-phenylethylamine, an amide linkage, and a reactive hydrazide functional group. This unique combination renders the molecule a valuable chiral building block for the synthesis of more complex, enantiomerically pure target molecules. The hydrazide moiety, in particular, is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis and research. The properties of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide are summarized below. The specific optical rotation is a critical parameter, confirming the compound's enantiomeric identity and purity.

| Property | Value | Source |

| CAS Number | 6152-25-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Melting Point | 168-169 °C | [1] |

| Optical Rotation | [α]D -103° (c=1.0, CHCl₃) | [1] |

| Appearance | White to off-white solid (inferred) | [4] |

| Solubility | Soluble in polar aprotic solvents; limited solubility in nonpolar solvents like hexane and toluene. | [1] |

| pKa (Predicted) | 10.74 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Stereochemical Control

The synthesis of chiral molecules requires precise control to ensure the desired stereochemical outcome. The established method for preparing (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a robust and sequential process that leverages commercially available starting materials.

Synthetic Strategy: Sequential Nucleophilic Acyl Substitution

The most common and efficient synthesis involves a two-step, one-pot reaction with diethyl oxalate as the starting electrophile.[1] This strategy is predicated on the differential reactivity of the two ester groups on diethyl oxalate and the controlled, sequential addition of nucleophiles.

-

Step 1: Amide Formation. The first nucleophile, (S)-(-)-α-phenylethylamine, is introduced. Its primary amine selectively attacks one of the ester carbonyls to form a stable amide bond. This step locks in the desired stereocenter. The choice to perform this step first is causal; forming the amide bond is typically more facile and less reversible than the subsequent hydrazinolysis under controlled conditions.

-

Step 2: Hydrazide Formation. The second nucleophile, hydrazine, is added. It reacts with the remaining ester group to form the terminal hydrazide functionality. The sequential nature of this process is critical to prevent the formation of undesired byproducts, such as the bis-hydrazide or bis-amide of oxalic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Precise control over stoichiometry and reaction conditions is paramount.

-

Reaction Setup: To a solution of diethyl oxalate (1.0 equivalent) in a suitable solvent such as ethanol or xylene, add (S)-(-)-α-phenylethylamine (1.0 equivalent) dropwise at room temperature with stirring.[1][3]

-

Amidation: Stir the mixture for a designated period (e.g., 1-2 hours) to ensure complete formation of the intermediate amide-ester, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrazinolysis: Subsequently, add hydrazine hydrate (1.0-1.2 equivalents) to the reaction mixture.[3]

-

Reaction Completion: Heat the mixture to reflux and maintain for several hours (e.g., 3-4 hours) until the reaction is complete, as indicated by TLC analysis.[3]

-

Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the solid product.

-

Purification: Collect the precipitate by filtration. Wash the solid sequentially with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and soluble impurities.[3]

-

Drying: Dry the purified product under vacuum over a desiccant (e.g., anhydrous calcium chloride) to yield (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide as a solid.[3]

Applications in Research and Drug Development

The utility of this compound stems from its dual identity as both a chiral synthon and a precursor to biologically active molecules.

Versatile Chiral Building Block

As a chiral amide, the title compound is a valuable intermediate in asymmetric synthesis.[5] The (S)-1-phenylethyl group can act as a chiral auxiliary, directing the stereochemical course of subsequent reactions before being potentially cleaved, or it can be integrated as a permanent stereogenic feature within a final drug candidate. The synthesis of enantiopure compounds is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Precursor to Bioactive N-Acylhydrazones

The terminal hydrazinyl group is a key reactive handle. It can readily undergo condensation reactions with a wide array of aldehydes and ketones to form chiral N-acylhydrazones.[6] These derivatives are not only stable compounds but are also recognized as important pharmacophores in their own right. The hydrazone linkage (-C=N-NH-C=O) is present in numerous compounds with demonstrated therapeutic potential.[3] This makes (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide an excellent scaffold for generating chemical libraries for high-throughput screening in drug discovery programs targeting a range of diseases.

Handling, Storage, and Safety Considerations

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C to prevent degradation.[1]

-

Handling: Standard laboratory precautions should be employed. Handling should occur in a well-ventilated area or a fume hood to minimize inhalation of dust.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] Avoid contact with skin and eyes.[7]

-

Safety Profile: While no specific toxicology data is available for this exact compound, related acetamide compounds are classified as suspected of causing cancer (H351).[9] Therefore, it is prudent to handle this chemical with appropriate caution and to treat it as potentially hazardous until proven otherwise. All handling should be performed by trained personnel who have read and understood the relevant safety precautions.

Conclusion

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a well-defined chiral molecule with significant potential as a synthetic intermediate. Its straightforward, stereocontrolled synthesis and the presence of a reactive hydrazide moiety make it an attractive and versatile tool for organic chemists and drug discovery scientists. Its application as a building block for generating libraries of chiral N-acylhydrazones provides a direct pathway to novel compounds with potential therapeutic value. Adherence to proper synthesis, handling, and storage protocols will ensure its effective and safe use in a research and development setting.

References

-

El-Sawaf, A. K., et al. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6917-72-2, 2-[2-(1-methyl-3-phenylprop-2-en-1-ylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, 2-oxo-2-(((1R)-1-phenylethyl)amino)-, hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Sibi, M. P., & Asano, Y. (2000). Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Synlett. Retrieved from [Link]

-

Sharma, A., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Taha, M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Acetamide. Retrieved from [Link]

Sources

- 1. 2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | 6152-25-6 [chemicalbook.com]

- 2. (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.at [fishersci.at]

- 9. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (CAS Number 6152-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a chiral molecule featuring a hydrazide-acetamide scaffold, represents a compelling starting point for drug discovery and development. While specific biological data for this compound is emerging, its structural motifs are prevalent in a wide array of biologically active agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, by extension of its chemical class, its anticipated therapeutic potential. Drawing from extensive research on related hydrazide-hydrazone and acetamide derivatives, we will explore likely mechanisms of action, potential biological targets, and robust methodologies for its synthesis, characterization, and evaluation. This document serves as a technical resource to empower researchers to unlock the full potential of this promising chemical entity.

Physicochemical Properties and Synthesis

Chemical Identity and Properties

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a white to off-white solid organic compound.[1] Its chirality, conferred by the (S)-1-phenylethylamine moiety, is a critical feature for stereospecific interactions with biological targets. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6152-25-6 | [2] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| Melting Point | 168-169 °C | [2] |

| Density (Predicted) | 1.207 g/cm³ | [2] |

| Solubility | Soluble in polar aprotic solvents; limited solubility in hexane and toluene. | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Pathway

The synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a straightforward two-step process, commencing with commercially available reagents.[2] The general approach involves the sequential reaction of diethyl oxalate with (S)-(-)-α-phenylethylamine followed by treatment with hydrazine hydrate.[2][4]

DOT Diagram: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

Caption: Synthetic route to the target compound.

Anticipated Biological Activity and Therapeutic Potential

While direct biological studies on (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide are not extensively published, the hydrazide and acetamide moieties are well-established pharmacophores. The broader class of hydrazide-hydrazone derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][6]

Anticancer Potential

Numerous studies have highlighted the potent anti-proliferative effects of hydrazone and acetamide derivatives against various cancer cell lines.[4][6] A notable study on oxamide-hydrazone hybrids revealed significant in vitro activity against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1).[4] The mechanism of action for some of these derivatives involves the induction of cell cycle arrest, a critical pathway in cancer therapy.[4]

The structural similarity of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide to these active compounds suggests it may also exhibit cytotoxic effects against cancer cells. The presence of the N-(1-phenylethyl)acetamide group could play a crucial role in its interaction with biological targets.[1]

Enzyme Inhibition

Derivatives containing the acetamide and hydrazone framework have been investigated as inhibitors of various enzymes. For instance, some acetamide derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[7] The design of such inhibitors often involves molecular hybridization, combining different pharmacophores to enhance binding affinity and selectivity.[7] Given its structure, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide could be a candidate for screening against a panel of enzymes, including but not limited to cholinesterases and kinases, which are common targets for hydrazone-containing compounds.[4]

DOT Diagram: Potential Therapeutic Applications

Caption: Potential therapeutic avenues for the title compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis, characterization, and biological evaluation of analogous compounds. These serve as a robust starting point for researchers investigating (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.

Synthesis Protocol

This protocol is adapted from the synthesis of similar hydrazide-acetamide derivatives.[4]

Step 1: Synthesis of Ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate

-

To a stirred solution of (S)-(-)-α-phenylethylamine (1 equivalent) and triethylamine (1 equivalent) in dichloromethane at 0°C, slowly add a solution of ethyl oxalyl chloride (1 equivalent) in dichloromethane.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Evaporate the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

-

Dissolve the crude intermediate from Step 1 in 96% ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.

-

Stir the resulting solution at room temperature for 2 hours.

-

Collect the resulting precipitate by filtration and wash with cold ethanol to yield the final product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals would include aromatic protons from the phenyl group, the quartet and doublet for the ethyl group, and exchangeable protons for the NH and NH₂ groups.[5]

-

¹³C NMR: Characterize the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

Utilize a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight of the compound.[4]

Infrared (IR) Spectroscopy:

-

Identify characteristic functional group vibrations, such as N-H stretches, C=O stretches of the amide and hydrazide, and aromatic C-H stretches.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on standard procedures for evaluating the cytotoxicity of novel compounds.[4]

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for a specified period (e.g., 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a chiral molecule with significant potential in drug discovery, primarily inferred from the well-documented biological activities of its structural analogs. The synthetic route is accessible, and the compound's physicochemical properties are favorable for further investigation.

Future research should focus on a comprehensive biological evaluation of this specific compound. Key areas of investigation include:

-

Broad-spectrum anticancer screening: Evaluating its efficacy against a diverse panel of cancer cell lines.

-

Mechanism of action studies: Investigating its effects on cell cycle progression, apoptosis, and specific signaling pathways.

-

Enzyme inhibition assays: Screening against a variety of enzymes to identify potential molecular targets.

-

In vivo studies: Assessing its efficacy and safety in animal models of relevant diseases.

The development of a validated chiral analytical method, likely using HPLC with a chiral stationary phase, will be crucial for pharmacokinetic and metabolism studies. The insights gained from such research will be instrumental in determining the therapeutic utility of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide and its derivatives.

References

- El-Reash, Y. G. A., Zaky, R. R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Chemical Science Journal, 7(4), 1-8.

- Asadi, Z., et al. (2021). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 16(5), 485-498.

-

PubChem. (n.d.). N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2023). Selected structures of bioactive 2-(2-hydrazinyl)-1,3-thiazole compounds. Retrieved from [Link]

- ACS Publications. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. ACS Omega.

-

ResearchGate. (n.d.). Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. Retrieved from [Link]

- Kurt, B. Z., et al. (2023). New 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. RSC Medicinal Chemistry.

- Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3519.

- Acar, Ç., et al. (2023). Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents. Chemistry & Biodiversity, 20(8), e202300766.

-

PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. Retrieved from [Link]

- Bhoi, M. N., et al. (2021). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Journal of Chemical and Pharmaceutical Research, 13(7), 1-8.

- Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry.

- Acar, Ç., et al. (2023). Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents. Chemistry & Biodiversity.

- Zhang, T., et al. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Molecules, 27(25), 8898.

- Ali, S. H., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Advances, 13(40), 28063-28080.

- de la Vega, M. J., et al. (2024).

- Naderi, F., et al. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. African Journal of Pharmacy and Pharmacology, 9(27), 656-661.

- Goldsmith, C. R., et al. (2023). Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions. International Journal of Molecular Sciences, 24(2), 1718.

- Goldsmith, C. R., et al. (2023). Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions. PubMed.

Sources

- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. 2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | 6152-25-6 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

Abstract

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a chiral oxamide derivative featuring a terminal hydrazide moiety. While this specific molecule is not extensively documented in current literature, its structural motifs—a chiral N-substituted amide and a reactive hydrazide group—are of significant interest in medicinal chemistry and materials science. This whitepaper presents a comprehensive technical guide based on established principles for the logical synthesis, rigorous characterization, and prospective applications of this compound and its analogs. The methodologies described herein are grounded in validated, peer-reviewed protocols, providing a robust framework for researchers engaged in the exploration of novel hydrazide-containing chemical entities.

Introduction and Rationale

The molecular architecture of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide combines two key pharmacophores: the N-phenylethyl oxamide core and a terminal hydrazide group. The oxamide backbone is a recognized bioisostere for peptide bonds, offering enhanced stability against enzymatic degradation. The incorporation of the chiral (S)-1-phenylethylamine moiety introduces specific stereochemical constraints that can be crucial for achieving selective interactions with biological targets such as enzymes or receptors.

Furthermore, the hydrazide functional group is a versatile chemical handle. It can act as a nucleophile, a precursor for heterocycle synthesis, or a coordinating ligand for metal ions. This functionality has been exploited in the development of enzyme inhibitors, particularly those targeting metalloproteinases and caspases, where the hydrazide can chelate active site metals or form covalent adducts.

This guide provides a hypothetical, yet scientifically rigorous, pathway for the investigation of this target molecule, from initial synthesis to advanced characterization.

Proposed Synthetic Pathway

A logical and efficient synthesis is paramount for obtaining high-purity material for subsequent analysis. A two-step pathway starting from commercially available reagents is proposed, ensuring high yield and straightforward purification.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of Ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate (Intermediate)

The reaction between diethyl oxalate and a primary amine is a well-established method for producing N-substituted oxamic esters. In this step, (S)-1-phenylethylamine acts as the nucleophile, attacking one of the electrophilic ester carbonyls of diethyl oxalate.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.0 eq.).

-

Add an equal molar amount of (S)-1-phenylethylamine (1.0 eq.). Using the amine as the limiting reagent ensures complete conversion and simplifies purification.

-

The reaction can often proceed neat or in a high-boiling inert solvent like toluene or xylene.

-

Heat the mixture to reflux (typically 100-140°C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the amine.

-

Upon completion, remove the ethanol byproduct and any excess diethyl oxalate by distillation under reduced pressure.

-

The crude product, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate, is typically an oil or low-melting solid and can be purified by vacuum distillation or column chromatography on silica gel.

Causality: Heating the mixture provides the necessary activation energy for the nucleophilic acyl substitution. The removal of ethanol byproduct drives the equilibrium towards the product, maximizing the yield, a direct application of Le Chatelier's principle.

Step 2: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (Target Molecule)

Hydrazinolysis is the process of converting an ester to a hydrazide using hydrazine. This is a standard and highly efficient transformation.

Protocol:

-

Dissolve the purified ester intermediate (1.0 eq.) in a suitable alcohol solvent, such as absolute ethanol, in a round-bottom flask.

-

Add hydrazine hydrate (NH₂NH₂·H₂O), typically in a slight excess (1.1-1.5 eq.), to the solution at room temperature.

-

Stir the reaction mixture. The reaction is often exothermic and may proceed to completion within a few hours at room temperature or may require gentle heating (e.g., 50-60°C).

-

Monitor the reaction by TLC. The product hydrazide is generally more polar than the starting ester.

-

Upon completion, the product may precipitate from the solution upon cooling. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The crude solid can then be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure target molecule.

Trustworthiness: This sequential protocol is self-validating. The purity of the intermediate from Step 1 directly impacts the success of Step 2. Characterization of the intermediate (e.g., by ¹H NMR) before proceeding ensures that the final step is built upon a solid foundation.

Structural Elucidation and Characterization

A comprehensive suite of analytical techniques is required to unambiguously confirm the identity, purity, and stereochemistry of the synthesized compound.

Caption: Workflow for comprehensive structural characterization.

Expected Analytical Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirm proton environment and connectivity | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons). ~5.1 ppm: Quintet, 1H (CH of phenylethyl). ~1.5 ppm: Doublet, 3H (CH₃ of phenylethyl). ~9.5 ppm, ~8.5 ppm, ~4.5 ppm: Broad singlets, 1H, 1H, 2H (N-H protons, D₂O exchangeable). |

| ¹³C NMR | Confirm carbon skeleton | ~162 ppm, ~158 ppm: (Two C=O carbons). ~143 ppm: (Quaternary aromatic C). ~129, ~128, ~126 ppm: (Aromatic CH carbons). ~50 ppm: (CH of phenylethyl). ~22 ppm: (CH₃ of phenylethyl). |

| HRMS (ESI+) | Confirm exact mass and formula (C₁₀H₁₃N₃O₂) | Expected [M+H]⁺ = 224.1081. |

| FTIR | Identify key functional groups | ~3300-3400 cm⁻¹: N-H stretches (amide & hydrazide). ~1650-1680 cm⁻¹: Two distinct C=O stretches (amide I bands). |

| Chiral HPLC | Determine enantiomeric excess (e.e.) | A single peak on a chiral stationary phase (e.g., polysaccharide-based) confirms >99% e.e.[1] |

Expertise in Interpretation: In the ¹H NMR spectrum, the presence of three distinct, exchangeable N-H signals is a key indicator of the hydrazide and amide moieties. The coupling between the methine (CH) and methyl (CH₃) protons of the phenylethyl group (a quintet and a doublet, respectively) is definitive for that fragment. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS as it confirms the elemental composition, ruling out isobaric interferences and providing a higher degree of confidence in the molecular formula.

Potential Applications in Drug Discovery

The structural features of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide suggest its potential as a scaffold in medicinal chemistry.

-

Enzyme Inhibition: Oxamic acid derivatives are known competitive inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. The N-substituted phenylethyl group can be oriented to probe hydrophobic pockets within an enzyme's active site, while the oxamide core mimics a peptide linkage. The hydrazide moiety could be further functionalized or act as a coordinating group for metal ions in metalloenzymes.

-

Scaffold for Combinatorial Chemistry: The terminal hydrazide is a powerful nucleophile. It can be readily reacted with a library of aldehydes and ketones to form a diverse set of hydrazone derivatives. This allows for rapid Structure-Activity Relationship (SAR) exploration, a cornerstone of modern drug discovery.

-

Antimicrobial/Antiviral Agents: Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties.

Caption: Potential applications derived from the core molecular scaffold.

Conclusion

This technical guide outlines a robust and scientifically grounded approach for the synthesis and characterization of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. By leveraging established, high-yield reactions and a multi-faceted analytical workflow, researchers can confidently produce and validate this molecule. The inherent structural motifs suggest promising avenues for future investigation, particularly in the development of novel enzyme inhibitors and as a versatile scaffold for creating diverse chemical libraries. The protocols and rationale presented here provide a comprehensive framework for drug development professionals and academic researchers to explore the potential of this and related chiral oxamide hydrazides.

References

-

Sato, K., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Scientific Reports, 12(1), 15456. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13. Available at: [Link]

-

Cervantes-Reyes, A., et al. (2015). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Chemico-Biological Interactions, 234, 268-76. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Masters, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide for Advanced Drug Development

This technical guide provides a detailed, predictive analysis of the spectroscopic data for the chiral compound (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous molecules, to offer a robust predictive framework for researchers in drug discovery and development.

Introduction: The Significance of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, with the molecular formula C₁₀H₁₃N₃O₂, is a chiral molecule of interest in medicinal chemistry due to its combination of a stereocenter and multiple functional groups, including an amide, a hydrazine, and a phenyl group.[1] The specific spatial arrangement of these groups, dictated by the (S)-configuration at the α-carbon of the phenylethyl moiety, is crucial for its potential biological activity and interactions with chiral biomolecules. Accurate spectroscopic characterization is therefore paramount for its identification, purity assessment, and structural elucidation in any research and development pipeline.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide in a common solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to each unique proton.

Rationale for Predictions:

The predictions are based on the analysis of structurally similar compounds. For instance, data for (R)-2-Phenyl-N-(1-phenylethyl)acetamide provides insights into the signals for the N-(1-phenylethyl)acetamide core.[2] The presence of diastereomers in related compounds highlights that the chiral center influences the chemical shifts of nearby protons.[3] Additionally, the spectra of other hydrazinyl-oxo-acetamide derivatives inform the expected chemical shifts for the protons on the hydrazine and amide groups, which are known to be exchangeable with D₂O.[4]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.45 | Doublet | 3H | -CH₃ | Coupled to the methine proton. |

| ~4.40 | Broad Singlet | 2H | -NH₂ (Hydrazine) | Exchangeable with D₂O. |

| ~5.00 | Quintet | 1H | -CH- (Methine) | Coupled to the methyl and amide protons. |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons | Protons of the phenyl ring. |

| ~8.50 | Doublet | 1H | -NH- (Amide) | Coupled to the methine proton. |

| ~9.50 | Broad Singlet | 1H | -NH- (Hydrazine) | Exchangeable with D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

D₂O Exchange: To confirm the assignment of -NH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[4]

Visualization of Key ¹H NMR Couplings:

Caption: Predicted J-coupling interactions in the ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks for each unique carbon atom.

Rationale for Predictions:

The predicted chemical shifts are derived from data for N-(1-phenylethyl)acetamide and other acetamide derivatives.[2][5] The carbonyl carbons of the amide and the adjacent carbonyl group are expected to be the most downfield signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~22 | -CH₃ |

| ~50 | -CH- (Methine) |

| ~126 | Aromatic CH (para) |

| ~127 | Aromatic CH (ortho) |

| ~129 | Aromatic CH (meta) |

| ~143 | Aromatic C (quaternary) |

| ~158 | C=O (Amide) |

| ~165 | C=O (adjacent to hydrazine) |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Predictions:

The predicted IR absorption bands are based on characteristic frequencies for amides, hydrazines, and aromatic compounds.[6][7] The presence of hydrogen bonding can cause broadening and shifts in the N-H and C=O stretching frequencies.[7][8]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (Amide and Hydrazine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~1680 | Strong | C=O stretching (Amide I band) |

| ~1640 | Strong | C=O stretching |

| ~1550 | Strong | N-H bending (Amide II band) |

| 1500 - 1400 | Medium | Aromatic C=C stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in solution.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Visualization of Key Functional Group Vibrations:

Caption: Key vibrational modes in the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Rationale for Predictions:

The predicted fragmentation pattern is based on the known fragmentation of amides, which often undergo α-cleavage and McLafferty rearrangements.[9][10] The presence of the phenyl group is expected to lead to the formation of a stable tropylium ion.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 207 (corresponding to C₁₀H₁₃N₃O₂)[1]

-

Major Fragments:

-

m/z = 105: Loss of the hydrazinyl-oxo-acetamide moiety, resulting in the stable phenylethyl cation.

-

m/z = 91: Formation of the tropylium ion (C₇H₇⁺) through rearrangement of the benzyl fragment.

-

m/z = 77: Phenyl cation (C₆H₅⁺).

-

m/z = 44: A fragment characteristic of primary amides resulting from α-cleavage.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[11]

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

Visualization of the Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

The Role of Chirality in Spectroscopic Analysis

The presence of a stereocenter in (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide means that it will be optically active. While standard NMR, IR, and MS are not typically used to determine the absolute configuration, specialized techniques can be employed:

-

Chiral NMR: Using chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the enantiomers in the NMR spectrum.[12]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of a chiral molecule.[13][14]

Conclusion

This in-depth technical guide provides a comprehensive, predictive overview of the spectroscopic data for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related chiral compounds. The provided protocols and predictive data tables offer a solid foundation for the interpretation of experimental results and will aid in accelerating drug discovery and development efforts.

References

-

Journal of Chemical Education. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]

-

SciSpace. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. [Link]

-

ResearchGate. (2014). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]

-

Semantic Scholar. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). N-(1-phenylethyl)acetamide. [Link]

-

ChemSynthesis. (2025). 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. [Link]

-

PMC. (n.d.). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

SpringerLink. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

-

Taylor & Francis Online. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Wikipedia. (n.d.). Chiral analysis. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

-

PubMed. (2020). Mechanistic study of hydrazine decomposition on Ir(111). [Link]

-

PMC. (n.d.). Assessing the performance of rotational spectroscopy in chiral analysis. [Link]

-

ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ScienceOpen. (n.d.). Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation. [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MSU chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PMC. (n.d.). Validation of Protein Acetylation by Mass Spectrometry. [Link]

-

YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

-

The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. (2025). [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 14. jascoinc.com [jascoinc.com]

A Comprehensive Spectroscopic Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide: A Detailed ¹H and ¹³C NMR Analysis

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (or NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This technical guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a molecule of interest due to its chiral nature and the presence of reactive hydrazide and amide functionalities.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a mere listing of spectral data, delving into the rationale behind the chemical shifts, coupling constants, and peak multiplicities. By understanding the "why" behind the data, scientists can more confidently interpret their own experimental results and troubleshoot potential synthetic and analytical challenges. The information presented herein is a synthesis of established NMR principles and comparative data from closely related chemical structures, providing a robust predictive framework for the spectral characteristics of the title compound.

Molecular Structure and Functional Group Analysis

Before delving into the spectral data, a thorough understanding of the molecular architecture of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is essential. The structure, presented below, reveals several key functional groups that will dictate the features of its NMR spectra.

Figure 1. Molecular structure of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide with key proton environments highlighted.

The key structural features influencing the NMR spectra are:

-

A chiral center at the benzylic carbon (C3), which introduces diastereotopicity for adjacent protons and carbons.

-

An aromatic phenyl ring , which will exhibit characteristic signals in the aromatic region of the spectra.

-

An amide linkage (-CONH-) , with a characteristic NH proton and carbonyl carbon.

-

A hydrazide moiety (-CONHNH₂) , containing two distinct types of exchangeable protons (-NH and -NH₂) and a second carbonyl group.

-

An aliphatic methyl group (-CH₃) and a methine group (-CH-) associated with the chiral center.

Experimental and Predictive Methodology

The predicted NMR data presented in this guide are derived from a combination of established principles of NMR spectroscopy and a comparative analysis of structurally similar compounds. While no direct experimental spectrum for the title compound is publicly available, data from related molecules such as (R)-2-Phenyl-N-(1-phenylethyl)acetamide provide a strong basis for accurate prediction.[1]

Standard NMR Experimental Protocol:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this type of compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, as it can influence the chemical shifts of exchangeable protons (NH, OH). DMSO-d₆ is often preferred for compounds with amide and hydrazide protons as it slows down the exchange rate, allowing for their observation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - | 5H |

| Amide-NH | 8.50 - 9.50 | Doublet | ~8 | 1H |

| Methine-CH | 4.90 - 5.20 | Quintet | ~7 | 1H |

| Hydrazide-NH | 9.00 - 10.00 | Broad Singlet | - | 1H |

| Hydrazinyl-NH₂ | 4.00 - 5.00 | Broad Singlet | - | 2H |

| Methyl-CH₃ | 1.40 - 1.60 | Doublet | ~7 | 3H |

Rationale for Assignments and Multiplicities:

-

Phenyl Protons (7.20 - 7.40 ppm): The five protons of the phenyl ring are expected to resonate in the typical aromatic region. Due to the chirality of the adjacent carbon, they may exhibit complex splitting patterns, often appearing as a multiplet.

-

Amide Proton (8.50 - 9.50 ppm): The amide proton is coupled to the adjacent methine proton, resulting in a doublet. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

Methine Proton (4.90 - 5.20 ppm): This proton is coupled to both the amide proton (doublet) and the three methyl protons (quartet), leading to a quintet (or a doublet of quartets). Its position is influenced by the adjacent phenyl ring and the amide nitrogen. For the related compound (R)-2-Phenyl-N-(1-phenylethyl)acetamide, this proton appears around 5.14 ppm.[1]

-

Hydrazide and Hydrazinyl Protons (9.00 - 10.00 ppm and 4.00 - 5.00 ppm): The protons on the hydrazide nitrogen atoms are exchangeable and often appear as broad singlets. The -NH- proton of the hydrazide is expected to be more deshielded and appear further downfield than the terminal -NH₂ protons due to the influence of the adjacent carbonyl group.[2] The exact chemical shifts and peak shapes can be highly dependent on the solvent, concentration, and temperature.

-

Methyl Protons (1.40 - 1.60 ppm): The three protons of the methyl group are coupled to the methine proton, resulting in a doublet. Their chemical shift is in the typical aliphatic region. In (R)-2-Phenyl-N-(1-phenylethyl)acetamide, these protons are observed at approximately 1.42 ppm.[1]

Figure 2. Predicted ¹H-¹H COSY correlations for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| Carbonyl (Amide) | 168.0 - 172.0 |

| Carbonyl (Hydrazide) | 165.0 - 170.0 |

| Phenyl-C (quaternary) | 140.0 - 145.0 |

| Phenyl-CH | 125.0 - 130.0 |

| Methine-CH | 48.0 - 55.0 |

| Methyl-CH₃ | 20.0 - 25.0 |

Rationale for Assignments:

-

Carbonyl Carbons (165.0 - 172.0 ppm): The two carbonyl carbons are the most deshielded carbons in the molecule and will appear at the downfield end of the spectrum. The amide carbonyl is typically found in this region.

-

Phenyl Carbons (125.0 - 145.0 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The quaternary carbon (attached to the methine group) will be distinct from the five CH carbons.

-

Methine Carbon (48.0 - 55.0 ppm): The chemical shift of this benzylic carbon is influenced by the attached nitrogen and phenyl groups. For the analogous carbon in (S)-2-phenyl-N-(1-phenylethyl)acetamide, the chemical shift is reported to be around 48.7 ppm.[1]

-

Methyl Carbon (20.0 - 25.0 ppm): This aliphatic carbon will appear at the upfield end of the spectrum. A value of approximately 21.7 ppm is reported for the methyl carbon in (S)-2-phenyl-N-(1-phenylethyl)acetamide.[1]

Figure 3. Predicted ¹³C NMR chemical shift ranges for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. The presented data and interpretations are grounded in fundamental NMR principles and comparative analysis of closely related structures. It is anticipated that this guide will serve as a valuable resource for scientists working with this molecule and similar chemical scaffolds.

For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data is strongly recommended. Such data would not only validate the predictions made in this guide but also provide a more nuanced understanding of the conformational and electronic properties of this intriguing molecule. The methodologies and predictive framework outlined here should empower researchers to confidently approach the structural elucidation of their own novel compounds.

References

-

Synthesis, molecular docking and biological evaluation of novel bis-pyrazole derivatives for analgesic, anti inflammatory and antimicrobial activities. (2015). Medicinal Chemistry Research. Available at: [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. (2011). Journal of Chemical Education. Available at: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules. Available at: [Link]

-

2-Hydrazinyl-2-oxo-N-phenylacetamide. PubChem. Available at: [Link]

-

First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o -Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect. (2024). ResearchGate. Available at: [Link]

-

2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. ChemSynthesis. Available at: [Link]

-

Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). ResearchGate. Available at: [Link]

-

2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

N-(1-phenylethyl)acetamide. PubChem. Available at: [Link]

-

Hydrazine. SpectraBase. Available at: [Link]

-

Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. (1992). Archives of Toxicology. Available at: [Link]

-

2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. SpectraBase. Available at: [Link]

-

pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. (2020). Materials Advances. Available at: [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of amides from aldehydes and amines in the presence of catalytic amount of iodine". (2014). Semantic Scholar. Available at: [Link]

-

2913 nmr solvent studies: hydrazine as a solvent. (1966). Canadian Journal of Chemistry. Available at: [Link]

Sources

Introduction: Deciphering Molecular Architecture with Infrared Light

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Hydrazinyl Acetamide Compounds

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a unique molecular "fingerprint" based on the vibrational transitions of chemical bonds.[1] For researchers and professionals in drug development, where hydrazinyl acetamide moieties are prevalent due to their diverse biological activities, IR spectroscopy offers a rapid, non-destructive method for structural elucidation, purity assessment, and reaction monitoring.

This guide provides an in-depth exploration of the IR spectroscopic characteristics of hydrazinyl acetamide compounds. We will move beyond simple peak identification to understand the underlying principles that govern the absorption of infrared radiation by these molecules. By explaining the causality behind spectral features and outlining robust experimental protocols, this document serves as a practical resource for obtaining and interpreting high-fidelity IR spectra in a research and development setting.

Theoretical Framework: The Vibrational Language of Hydrazinyl Acetamides

A hydrazinyl acetamide molecule is a composite of several key functional groups: the amide (-C(=O)N-), the hydrazinyl (-NH-NH₂), and the associated hydrocarbon framework. Each of these groups possesses characteristic vibrational modes—stretching and bending—that absorb IR radiation at specific frequencies. The precise position and appearance of these absorption bands are exquisitely sensitive to the molecule's electronic and structural environment.

The N-H Region (3500 - 3100 cm⁻¹): A Probe for Hydrogen Bonding and Substitution

The N-H stretching vibrations are among the most informative in the IR spectrum of these compounds. The hydrazinyl (-NH-NH₂) and acetamide (-NH-) groups give rise to distinct absorption bands in this high-frequency region.

-

Primary Amine/Hydrazine (-NH₂): A free primary amine group typically displays two distinct bands: an asymmetric stretching vibration at a higher frequency (near 3520 cm⁻¹) and a symmetric stretching vibration at a lower frequency (near 3400 cm⁻¹).[2]

-

Secondary Amide (-NH-): A secondary amide group shows a single N-H stretching band, typically between 3330 and 3060 cm⁻¹ in solid samples.[2]

Causality Insight: The presence of extensive intermolecular hydrogen bonding, which is characteristic of hydrazinyl acetamides in the solid state, has a profound effect. It weakens the N-H bond, causing a significant shift of these stretching bands to lower wavenumbers (broadening them in the process).[3][4] In dilute non-polar solutions, where hydrogen bonding is minimized, these bands will appear sharper and at higher frequencies.[2] The diagnostic pattern for primary amides involves a pair of N-H stretching peaks along with a C=O stretch.[3]

The Carbonyl (C=O) Stretch (1700 - 1630 cm⁻¹): The Amide I Band

The C=O stretching vibration of the acetamide group is typically the most intense band in the spectrum and is referred to as the Amide I band .[5][6] Its position is highly diagnostic.

-

Frequency Range: For most amides, this band appears in the 1690 - 1630 cm⁻¹ range.[7] Conjugation and hydrogen bonding, both prevalent in hydrazinyl acetamides, lower the vibrational frequency from the typical ketone range (~1715 cm⁻¹) by delocalizing the carbonyl's pi-electron density.[3][5]

Causality Insight: The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This resonance imparts more single-bond character to the C=O bond, reducing its force constant and thus lowering its stretching frequency compared to a simple ketone.[6] This effect makes the Amide I band a sensitive indicator of the electronic environment.

The N-H Bending and C-N Stretching Region (1650 - 1500 cm⁻¹): The Amide II Band and Beyond

This region contains complex, coupled vibrations that are nonetheless highly characteristic.

-

Amide II Band: This band, appearing between 1620 cm⁻¹ for primary amides and 1530 cm⁻¹ for secondary amides, arises from a combination of N-H in-plane bending and C-N stretching vibrations.[5][8] It is often a strong, sharp peak and, in conjunction with the Amide I band, forms a diagnostic pair for secondary amides.[3]

-

N-H Bending (Scissoring): The -NH₂ group of the hydrazine moiety exhibits a scissoring (bending) vibration, typically found around 1650-1590 cm⁻¹. This can sometimes overlap with the Amide I or II bands, requiring careful spectral analysis.

The Fingerprint Region (< 1500 cm⁻¹): Unique Molecular Signatures

Below 1500 cm⁻¹, the spectrum becomes rich with complex vibrations involving C-N stretching, N-N stretching, and various bending and wagging modes.

-

C-N Stretch: The C-N stretching band is typically found between 1029-1200 cm⁻¹.[9]

-

N-N Stretch: The N-N stretching vibration is notoriously difficult to assign as it is often weak and variable in position. For hydrazine, it has been identified around 1111 cm⁻¹.[10] Its position in a complex hydrazinyl acetamide will be highly dependent on conformation and substitution.

-

N-H Wagging: Out-of-plane N-H bending (wagging) for secondary amides can produce a broad envelope of absorption between 750 and 680 cm⁻¹.[3]

This entire region is considered the "fingerprint" because while individual peak assignments can be challenging, the overall pattern is unique to a specific molecule.[1]

Data Presentation: Summary of Key Vibrational Frequencies

The following table summarizes the expected IR absorption ranges for the key functional groups in a typical hydrazinyl acetamide compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Hydrazinyl (-NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3180 (Solid) | Medium | Two bands expected. Shifted to lower frequency by H-bonding.[2] |

| Secondary Amide (-NH-) | N-H Stretch | 3330 - 3060 (Solid) | Medium | Single band. Broadened by H-bonding.[2] |

| Acetamide (C=O) | C=O Stretch (Amide I) | 1690 - 1630 | Strong | Position lowered by resonance and H-bonding.[3][7] |

| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong, Sharp | Diagnostic pairing with Amide I band.[3][5] |

| Hydrazinyl (-NH₂) | N-H Bend (Scissoring) | 1650 - 1590 | Medium | May overlap with other bands in the region. |

| Amide/Amine | C-N Stretch | 1200 - 1029 | Medium | |

| Hydrazine | N-N Stretch | ~1100 | Weak-Medium | Position is highly variable and can be difficult to assign definitively.[10] |

| Secondary Amide | N-H Wag | 750 - 680 | Medium, Broad | Out-of-plane bending vibration.[3] |

Visualization of Key Structures and Workflows

A clear understanding of the molecular structure and the analytical process is paramount.

Caption: Key vibrational bonds in a generic hydrazinyl acetamide structure.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Experimental Protocols: A Self-Validating System for Data Integrity

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[11] For solid hydrazinyl acetamide compounds, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.

Protocol 1: The Potassium Bromide (KBr) Pellet Method

This traditional transmission method yields high-quality spectra when executed correctly, forming a self-validating system by ensuring sample homogeneity and minimizing scattering.[12]

Step-by-Step Methodology:

-

Material Preparation: Use only spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. Moisture is the primary contaminant and will introduce broad O-H absorption bands, obscuring the N-H region.

-

Grinding: Weigh approximately 1-2 mg of the hydrazinyl acetamide sample and 100-200 mg of dry KBr.[12] Place them in an agate mortar and pestle.

-

Mixing & Homogenization: Gently grind the KBr and sample together for several minutes until the mixture is a fine, homogenous powder with a flour-like consistency. Inadequate grinding is a common source of error, leading to light scattering (Christiansen effect) and a sloping baseline.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding or the presence of moisture.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum to the background, resulting in a clean transmittance or absorbance spectrum.

Protocol 2: The Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[11]

Step-by-Step Methodology:

-

Crystal Cleaning: Before analysis, clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue from previous samples.

-

Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step, as it will account for any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the powdered hydrazinyl acetamide sample directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure.[12] This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality spectrum. Insufficient contact will result in a weak signal.

-

Data Acquisition: Collect the sample spectrum. The software will process it against the stored background. After analysis, thoroughly clean the crystal to prevent cross-contamination.

Conclusion

Infrared spectroscopy is a powerful and nuanced tool for the structural characterization of hydrazinyl acetamide compounds. A thorough understanding of how characteristic vibrational modes, such as the N-H stretches, Amide I, and Amide II bands, are influenced by the local chemical environment is key to accurate spectral interpretation. By coupling this theoretical knowledge with rigorous and well-validated experimental protocols for sample preparation and data acquisition, researchers can confidently leverage IR spectroscopy to verify molecular identity, assess purity, and gain critical insights into the structure of these pharmaceutically important molecules.

References

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from Dr. Cortes' Website, accessible via Google search.

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Retrieved from [Link]

-

Smith, J. (2005). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of A) isoniazid (inh) and B) Ag-inh. Retrieved from [Link]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

El-Reash, Y. G. A., Zaky, R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Chemical Science Journal, 7(4). Retrieved from [Link]

-

ResearchGate. (n.d.). The N–N stretching band of hydrazine. Retrieved from [Link]

-

Borbulevych, O. Y., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7689. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Borba, R., et al. (2009). Molecular Structure, Infrared Spectra, and Photochemistry of Isoniazid under Cryogenic Conditions. The Journal of Physical Chemistry A, 113(33), 9220-9230. Retrieved from [Link]

-

Almani, K. F., et al. (2012). Spectrophotometric Determination of Isoniazid from Pharmaceutical Preparations Using Natural Aldehyde. Asian Journal of Chemistry, 24(12), 5557-5561. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. researchgate.net [researchgate.net]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Biological Activity of Chiral N-(1-phenylethyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Significance of Chirality in Bioactive Molecules